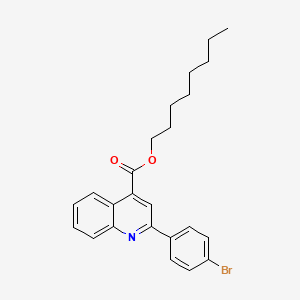![molecular formula C17H16BrN3O3 B12039771 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes a brominated hydroxybenzylidene group, a hydrazinyl linkage, and an oxoacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2E)-2-(5-Brom-2-hydroxybenzyliden)hydrazinyl]-N-(4-Ethylphenyl)-2-oxoacetamid umfasst typischerweise die Kondensation von 5-Brom-2-hydroxybenzaldehyd mit Hydrazinderivaten, gefolgt von der Reaktion mit 4-Ethylphenylisocyanat. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und erfordern möglicherweise eine Erwärmung, um die Kondensationsreaktion zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseprozesse beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung der bromierten und hydrazinylhaltigen Komponenten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(2E)-2-(5-Brom-2-hydroxybenzyliden)hydrazinyl]-N-(4-Ethylphenyl)-2-oxoacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxybenzylidengruppe kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Hydrazinylbindung kann reduziert werden, um Aminderivate zu bilden.
Substitution: Das Bromatom kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN₃) oder Thioharnstoff.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(5-Brom-2-hydroxybenzyliden)hydrazinyl]-N-(4-Ethylphenyl)-2-oxoacetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere zur gezielten Ansprache bestimmter Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von 2-[(2E)-2-(5-Brom-2-hydroxybenzyliden)hydrazinyl]-N-(4-Ethylphenyl)-2-oxoacetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Hydrazinylbindung und die bromierte Hydroxybenzylidengruppe der Verbindung sind wichtige funktionelle Gruppen, die es ihr ermöglichen, an diese Zielstrukturen zu binden und ihre Wirkungen auszuüben. Die genauen beteiligten Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl linkage and brominated hydroxybenzylidene group are key functional groups that enable it to bind to these targets and exert its effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2E)-2-(5-Brom-2-hydroxybenzyliden)hydrazinyl]-N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamid
- 2-[(2E)-2-(5-Brom-2-hydroxybenzyliden)hydrazinyl]-N-[2-(4-Morpholinylcarbonyl)phenyl]-2-oxoacetamid
Einzigartigkeit
2-[(2E)-2-(5-Brom-2-hydroxybenzyliden)hydrazinyl]-N-(4-Ethylphenyl)-2-oxoacetamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C17H16BrN3O3 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-11-3-6-14(7-4-11)20-16(23)17(24)21-19-10-12-9-13(18)5-8-15(12)22/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
InChI-Schlüssel |
AEKHCVDIDLKAIW-VXLYETTFSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)


![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)


